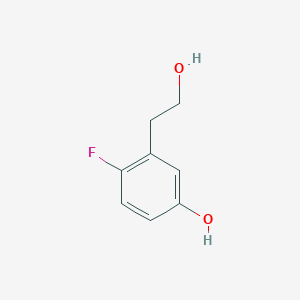
4-Fluoro-3-(2-hydroxyethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, where a fluorine atom is substituted at the fourth position and a hydroxyethyl group is attached to the third position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluorophenol with ethylene oxide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base and elevated temperatures.
Major Products Formed
Oxidation: 4-Fluoro-3-(2-carboxyethyl)phenol
Reduction: this compound
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The fluorine atom can also participate in interactions with biological molecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenol: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
3-(2-Hydroxyethyl)phenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-(2-Hydroxyethyl)phenol: Similar structure but without the fluorine atom, leading to different applications and reactivity.
Uniqueness
4-Fluoro-3-(2-hydroxyethyl)phenol is unique due to the presence of both the fluorine atom and the hydroxyethyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9FO2 |
|---|---|
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
4-fluoro-3-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9FO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,10-11H,3-4H2 |
InChI-Schlüssel |
XNRXELBCQJLVHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)CCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)
![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)




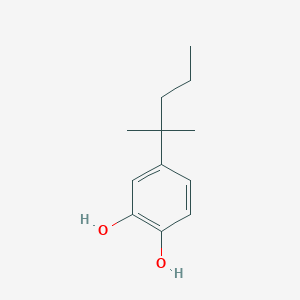
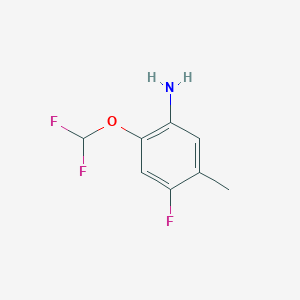
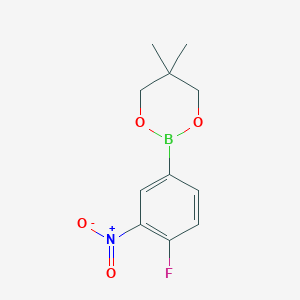
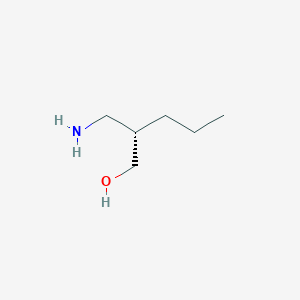
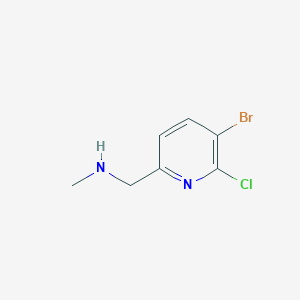
![tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12956733.png)

